molecular formula C9H11Cl2NO2 B14417511 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione CAS No. 81878-26-4

3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione

Cat. No.: B14417511
CAS No.: 81878-26-4
M. Wt: 236.09 g/mol
InChI Key: PGXCPARBEQXZCC-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions, a pentyl group at the 1st position, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione typically involves the reaction of dichloromaleic anhydride with pentylamine. The reaction is carried out in an organic solvent such as ethanol or acetic acid, often under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione exhibits unique properties due to the presence of the pentyl group. This structural difference influences its chemical reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .

Properties

CAS No.

81878-26-4

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

3,4-dichloro-1-pentylpyrrole-2,5-dione

InChI

InChI=1S/C9H11Cl2NO2/c1-2-3-4-5-12-8(13)6(10)7(11)9(12)14/h2-5H2,1H3

InChI Key

PGXCPARBEQXZCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

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